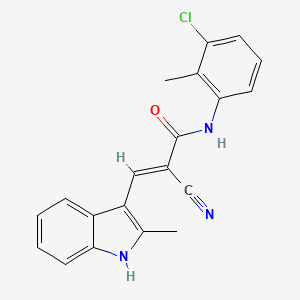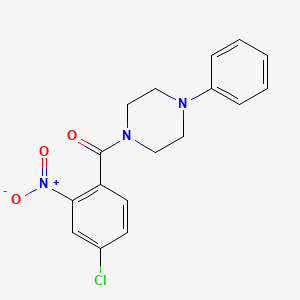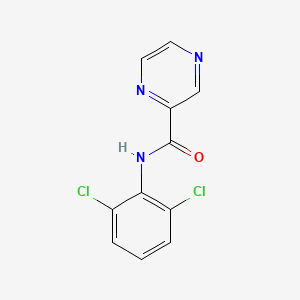
N-(3-chloro-2-methylphenyl)-2-cyano-3-(2-methyl-1H-indol-3-yl)acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-chloro-2-methylphenyl)-2-cyano-3-(2-methyl-1H-indol-3-yl)acrylamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicine, agriculture, and material science. This compound is also known as CMI-977 or TLR7 agonist and is synthesized through a specific method as discussed below.
Mécanisme D'action
The mechanism of action of N-(3-chloro-2-methylphenyl)-2-cyano-3-(2-methyl-1H-indol-3-yl)acrylamide involves the activation of TLR7, which is a pattern recognition receptor that recognizes viral RNA and triggers an immune response. Upon activation, TLR7 signals through the MyD88 pathway, leading to the activation of transcription factors such as NF-κB and IRF7. These transcription factors then induce the production of cytokines such as interferons and pro-inflammatory cytokines.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. The activation of TLR7 by this compound leads to the production of cytokines that play a critical role in the immune response against viral and bacterial infections. Additionally, this compound has been shown to have anti-tumor activity in various cancer cell lines.
Avantages Et Limitations Des Expériences En Laboratoire
One of the primary advantages of using N-(3-chloro-2-methylphenyl)-2-cyano-3-(2-methyl-1H-indol-3-yl)acrylamide in lab experiments is its ability to activate the TLR7 pathway, which is essential for studying the immune response against viral and bacterial infections. However, one limitation of using this compound is its potential toxicity, which requires careful handling and disposal.
Orientations Futures
The potential applications of N-(3-chloro-2-methylphenyl)-2-cyano-3-(2-methyl-1H-indol-3-yl)acrylamide in scientific research are vast. One future direction for this compound is in the development of vaccines against viral and bacterial infections. Another future direction is in the development of cancer therapeutics that target the TLR7 pathway. Additionally, this compound has potential applications in the field of material science, where it can be used to develop new materials with unique properties.
Conclusion:
In conclusion, this compound is a chemical compound that has significant potential in various fields such as medicine, agriculture, and material science. Its ability to activate the TLR7 pathway makes it an essential tool for studying the immune response against viral and bacterial infections. Further research is needed to explore the full potential of this compound in scientific research.
Méthodes De Synthèse
The synthesis of N-(3-chloro-2-methylphenyl)-2-cyano-3-(2-methyl-1H-indol-3-yl)acrylamide involves a multi-step process that requires expertise in organic chemistry. The synthesis starts with the reaction of 2-methyl-1H-indole-3-carbaldehyde with malononitrile in the presence of a base such as potassium carbonate. The resulting product is then reacted with 3-chloro-2-methylbenzaldehyde in the presence of a catalyst such as piperidine to form an intermediate compound. This intermediate is then reacted with acryloyl chloride in the presence of a base such as triethylamine to form the final product.
Applications De Recherche Scientifique
N-(3-chloro-2-methylphenyl)-2-cyano-3-(2-methyl-1H-indol-3-yl)acrylamide has been extensively studied for its potential applications in scientific research. One of the primary applications of this compound is in the field of immunology, where it has been shown to activate the Toll-like receptor 7 (TLR7) pathway. This activation leads to the production of cytokines that play a crucial role in the immune response against viral and bacterial infections.
Propriétés
IUPAC Name |
(E)-N-(3-chloro-2-methylphenyl)-2-cyano-3-(2-methyl-1H-indol-3-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClN3O/c1-12-17(21)7-5-9-18(12)24-20(25)14(11-22)10-16-13(2)23-19-8-4-3-6-15(16)19/h3-10,23H,1-2H3,(H,24,25)/b14-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMOJOJZBCUXCMF-GXDHUFHOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)C(=CC2=C(NC3=CC=CC=C32)C)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC=C1Cl)NC(=O)/C(=C/C2=C(NC3=CC=CC=C32)C)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-(2,5-dimethylphenyl)-2-[(5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5862433.png)
![N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-4-biphenylcarboxamide](/img/structure/B5862446.png)
![N-(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)-2-[(4-methylphenyl)thio]acetamide](/img/structure/B5862448.png)
![2-cyano-3-[5-(2-methoxy-5-nitrophenyl)-2-furyl]acrylamide](/img/structure/B5862453.png)


![methyl (4-{[(2,3-dimethylphenyl)amino]sulfonyl}phenoxy)acetate](/img/structure/B5862465.png)
![2-(2-methylphenyl)-5-{[2-(4-morpholinyl)ethyl]amino}-1,3-oxazole-4-carbonitrile](/img/structure/B5862466.png)
![1-[(2-phenylvinyl)sulfonyl]indoline](/img/structure/B5862472.png)

